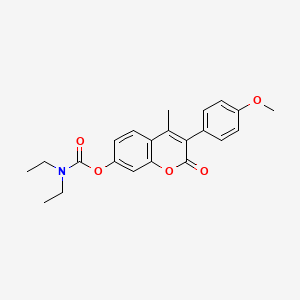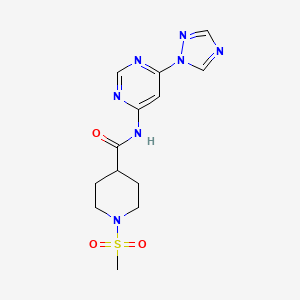
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, any common names, the molecular formula, and the molecular weight of the compound.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Compounds with structural similarities to the mentioned molecule have been synthesized for various purposes, including the development of potential pharmaceutical agents. For instance, studies have reported the synthesis of derivatives that incorporate elements like triazole, pyrimidine, and piperidine for potential antihypertensive activity and anti-angiogenic properties. These syntheses often involve complex reactions aiming to explore the biological activities of these compounds (Bayomi et al., 1999; Kambappa et al., 2017).
Biological Activities
- Certain derivatives have shown promising biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The structural motifs present in these molecules, such as piperidine and pyrimidine, contribute to their biological activities. For example, novel piperidine analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Krishnamurthy et al., 2011; Rahmouni et al., 2016).
Chemical Properties and Applications
- The synthesis of related compounds often aims at exploring their chemical properties, such as ionization constants and spectral characteristics. These studies contribute to the understanding of the compounds' reactivities and potential applications in chemical synthesis or as pharmaceuticals (Albert & Taguchi, 1972).
Potential Pharmaceutical Applications
- The synthesis of compounds containing elements like triazole, pyrimidine, and piperidine is driven by their potential pharmaceutical applications. This includes efforts to discover new antihypertensive agents, anticancer drugs, and antimicrobial substances, highlighting the versatility and significance of these chemical structures in medicinal chemistry (Bayomi et al., 1999; Kambappa et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, and providing appropriate handling and disposal instructions.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please consult with a qualified professional or researcher for more specific information. This is a general guide and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O3S/c1-24(22,23)19-4-2-10(3-5-19)13(21)18-11-6-12(16-8-15-11)20-9-14-7-17-20/h6-10H,2-5H2,1H3,(H,15,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXQOZFWQXPPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)
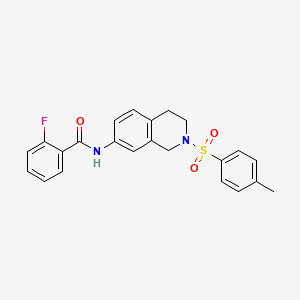
![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)
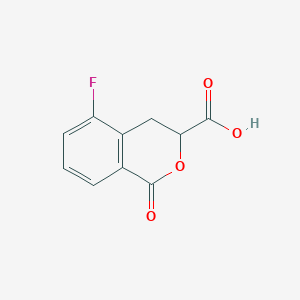
![Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2801746.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)
![3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one](/img/structure/B2801748.png)
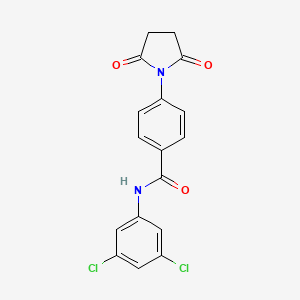
![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)
![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)
![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2801755.png)
